molecular formula C60H72N10O10S2 B605532 APG-1387 CAS No. 1570231-89-8

APG-1387

Número de catálogo: B605532
Número CAS: 1570231-89-8
Peso molecular: 1157.4 g/mol
Clave InChI: AKLBERUGKZNEJY-RTEPGWBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

APG-1387 is a novel small molecule inhibitor classified as a SMAC mimetic , primarily targeting the inhibitor of apoptosis proteins (IAPs) , which play a crucial role in the regulation of apoptosis and cell survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and results from various studies.

This compound functions by antagonizing IAPs, including cIAP-1, cIAP-2, and XIAP. By inhibiting these proteins, this compound promotes the activation of caspases, leading to programmed cell death (apoptosis). The compound has been shown to:

  • Induce degradation of IAP proteins.
  • Activate caspase-3 and PARP cleavage.
  • Trigger apoptosis in cancer cells across various models.

The compound's ability to modulate immune responses further enhances its therapeutic potential, particularly when combined with immune checkpoint inhibitors like anti-PD-1 antibodies .

Efficacy in Cancer Models

This compound has demonstrated significant antitumor activity in multiple preclinical studies:

  • Ovarian Cancer : In studies involving human ovarian cancer xenografts, this compound exhibited potent inhibitory effects on cell growth and clonogenic survival. It induced apoptosis through the downregulation of IAPs and activation of caspase pathways. The effective concentration (EC50) values were reported as 0.097 μM for SKOV3 cells and 0.211 μM for OVCAR3 cells .
  • Pancreatic Cancer : In patient-derived xenografts (PDXs) with BRCA1/2 mutations, this compound improved the antitumor activity of olaparib in 67% of cases, showcasing a 44% reduction in tumor size compared to controls. The combination with trametinib also showed promising results in KRAS mutant PDXs .
  • Hepatocellular Carcinoma (HCC) : When combined with TNF-α or TRAIL, this compound significantly reduced cell viability and induced apoptosis in HCC cell lines, demonstrating its potential as a sensitizer for immune-mediated therapies .

Clinical Trials

This compound is currently undergoing phase I clinical trials to evaluate its safety and efficacy as a monotherapy and in combination with other agents for solid tumors. Preliminary results indicate that it is well-tolerated and shows promising antitumor activity .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Study Cancer Type Model Efficacy Mechanism
Ovarian CancerXenograftEC50: 0.097 μM (SKOV3), 0.211 μM (OVCAR3)Caspase activation, IAP degradation
Pancreatic CancerPDX67% improvement with olaparibSynergistic effect with PARP inhibitors
Hepatocellular CarcinomaCell LinesSignificant reduction in viability with TNF-α/ TRAILEnhanced apoptosis via IAP inhibition

Propiedades

Número CAS

1570231-89-8

Fórmula molecular

C60H72N10O10S2

Peso molecular

1157.4 g/mol

Nombre IUPAC

(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

InChI

InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1

Clave InChI

AKLBERUGKZNEJY-RTEPGWBGSA-N

SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

SMILES isomérico

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

SMILES canónico

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

APG-1387, APG 1387l;  APG1387;  SM-1387;  SM 1387;  SM1387.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
APG-1387
Reactant of Route 2
APG-1387
Reactant of Route 3
Reactant of Route 3
APG-1387
Reactant of Route 4
Reactant of Route 4
APG-1387
Reactant of Route 5
APG-1387
Reactant of Route 6
Reactant of Route 6
APG-1387

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.